molecular formula C6H8N2O B597209 5,6-dimethylpyridazin-3(2H)-one CAS No. 100114-19-0

5,6-dimethylpyridazin-3(2H)-one

Cat. No.: B597209
CAS No.: 100114-19-0
M. Wt: 124.143
InChI Key: AWPAHXPYSVABCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylpyrazole with an oxidizing agent to form the desired pyridazinone structure. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products Formed:

    Oxidation: Pyridazine derivatives with additional functional groups.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted pyridazinones depending on the reagents used.

Scientific Research Applications

5,6-Dimethylpyridazin-3(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and dyes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5,6-dimethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Pyridazin-3(2H)-one: Lacks the methyl groups at positions 5 and 6, resulting in different chemical properties.

    5-Methylpyridazin-3(2H)-one: Contains only one methyl group, leading to variations in reactivity and applications.

    6-Methylpyridazin-3(2H)-one: Similar to 5-methylpyridazin-3(2H)-one but with the methyl group at position 6.

Uniqueness: 5,6-Dimethylpyridazin-3(2H)-one is unique due to the presence of two methyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other pyridazinone derivatives.

Properties

IUPAC Name

3,4-dimethyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-6(9)8-7-5(4)2/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPAHXPYSVABCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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